molecular formula C22H26N2O2 B1195840 Ethyl eburnamenine-14-carboxylate CAS No. 77549-94-1

Ethyl eburnamenine-14-carboxylate

Cat. No.: B1195840
CAS No.: 77549-94-1
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl eburnamenine-14-carboxylate involves several steps, starting from the extraction of vincamine from the periwinkle plant. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves the semi-synthesis method, where vincamine is extracted from the plant and then chemically modified. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl eburnamenine-14-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Ethyl eburnamenine-14-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: It is studied for its effects on cellular processes and signaling pathways.

    Medicine: It is used in the treatment of cerebrovascular disorders, such as stroke and dementia, due to its neuroprotective properties.

    Industry: It is used in the production of pharmaceuticals and nutraceuticals

Mechanism of Action

Ethyl eburnamenine-14-carboxylate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ethyl eburnamenine-14-carboxylate is unique compared to other similar compounds due to its specific pharmacological profile:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and medicine.

Properties

IUPAC Name

ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQMVWWZOMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860599
Record name Ethyl eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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